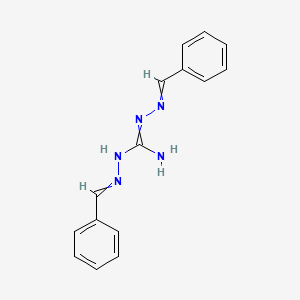
1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide is a complex organic compound that features a piperidinium core with a cyclohexylanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide typically involves a multi-step process. One common method is the reductive amination of aldehydes or ketones with primary amines, followed by quaternization with methyl bromide. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogenation catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its amine precursors.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiolates, cyanides, and azides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can regenerate the amine precursors .
Scientific Research Applications
1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and modulating various biochemical pathways. For example, it may inhibit neurotransmitter reuptake by binding to transporter proteins, thereby increasing the availability of neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexylaniline: Shares the cyclohexylanilino moiety but lacks the piperidinium core.
N-Cyclohexyl-N-phenylurea: Contains a similar cyclohexyl group but differs in its functional groups and overall structure.
Uniqueness
1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide is unique due to its combination of a piperidinium core with a cyclohexylanilino substituent, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
4269-87-8 |
|---|---|
Molecular Formula |
C20H33BrN2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide |
InChI |
InChI=1S/C20H33N2.BrH/c1-22(16-9-4-10-17-22)18-15-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
QULYYYNQOMPXSZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCN(C2CCCCC2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)

![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
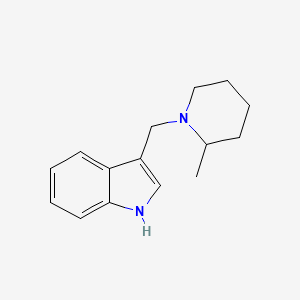
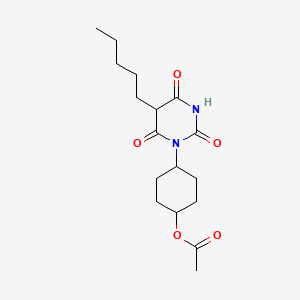
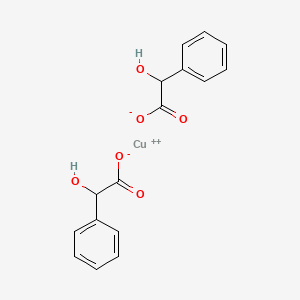

![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)

![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
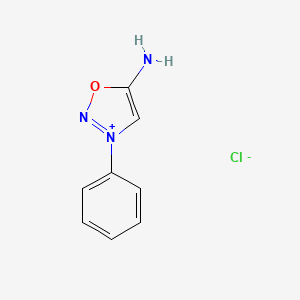
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
